molecular formula C11H13BrO2 B13401159 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one

2-Bromo-1-(4-hydroxyphenyl)pentan-1-one

Cat. No.: B13401159
M. Wt: 257.12 g/mol
InChI Key: XUEHFPYMCBCVNF-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-hydroxyphenyl)pentan-1-one is an organic compound that features both a bromine atom and a hydroxyphenyl group attached to a pentanone backbone. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of phenylpentanone with sodium bromide in the presence of hydrochloric acid and hydrogen peroxide. The reaction proceeds at room temperature, and the product is isolated after the mixture separates into layers and is washed with saturated sodium carbonate and saline .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-hydroxyphenyl)pentan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.

    Oxidation Reactions: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Grignard Reagents: Used for nucleophilic addition to the carbonyl group.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylpentanones, while oxidation and reduction reactions can produce quinones and alcohols, respectively .

Scientific Research Applications

2-Bromo-1-(4-hydroxyphenyl)pentan-1-one is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one involves its reactivity with various molecular targets. The bromine atom and hydroxyphenyl group make it highly reactive, allowing it to interact with nucleophiles and electrophiles in biological systems. This reactivity underlies its antimicrobial properties, as it can disrupt the function of bacterial and fungal cell membranes .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-phenylpentan-1-one: Similar structure but lacks the hydroxyphenyl group.

    Phenacyl Bromide: Another brominated ketone with a simpler structure.

Uniqueness

2-Bromo-1-(4-hydroxyphenyl)pentan-1-one is unique due to the presence of both a bromine atom and a hydroxyphenyl group, which confer distinct reactivity and biological activity. This makes it a versatile compound in both synthetic and biological applications .

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

2-bromo-1-(4-hydroxyphenyl)pentan-1-one

InChI

InChI=1S/C11H13BrO2/c1-2-3-10(12)11(14)8-4-6-9(13)7-5-8/h4-7,10,13H,2-3H2,1H3

InChI Key

XUEHFPYMCBCVNF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC=C(C=C1)O)Br

Origin of Product

United States

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